molecular formula C14H11N3O5S B14635522 8-Ethoxy-1,3-dinitro-10H-phenothiazine CAS No. 55601-85-9

8-Ethoxy-1,3-dinitro-10H-phenothiazine

Cat. No.: B14635522
CAS No.: 55601-85-9
M. Wt: 333.32 g/mol
InChI Key: REPPUXINZBENOD-UHFFFAOYSA-N
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Description

8-Ethoxy-1,3-dinitro-10H-phenothiazine is a chemical compound with the molecular formula C14H11N3O5S It is characterized by the presence of an ethoxy group, two nitro groups, and a phenothiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-1,3-dinitro-10H-phenothiazine typically involves the nitration of 8-ethoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenothiazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-1,3-dinitro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated phenothiazine derivatives.

Scientific Research Applications

8-Ethoxy-1,3-dinitro-10H-phenothiazine has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Ethoxy-1,3-dinitro-10H-phenothiazine involves its interaction with molecular targets and pathways within biological systems. The nitro groups and phenothiazine core play a crucial role in its reactivity and ability to modulate biological processes. The compound may exert its effects through the generation of reactive oxygen species, inhibition of enzymes, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    8-Ethoxy-10H-phenothiazine: Lacks the nitro groups, resulting in different reactivity and applications.

    1,3-Dinitro-10H-phenothiazine: Lacks the ethoxy group, affecting its solubility and chemical properties.

    10H-Phenothiazine: The parent compound without any substituents, serving as a basis for comparison.

Uniqueness

8-Ethoxy-1,3-dinitro-10H-phenothiazine is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

55601-85-9

Molecular Formula

C14H11N3O5S

Molecular Weight

333.32 g/mol

IUPAC Name

8-ethoxy-1,3-dinitro-10H-phenothiazine

InChI

InChI=1S/C14H11N3O5S/c1-2-22-9-3-4-12-10(7-9)15-14-11(17(20)21)5-8(16(18)19)6-13(14)23-12/h3-7,15H,2H2,1H3

InChI Key

REPPUXINZBENOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)SC3=CC(=CC(=C3N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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